molecular formula C11H8N2O B8004568 Naphtho[2,1-D][1,3]oxazol-2-amine

Naphtho[2,1-D][1,3]oxazol-2-amine

Cat. No.: B8004568
M. Wt: 184.19 g/mol
InChI Key: WQIUYAJFFXBLGX-UHFFFAOYSA-N
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Description

Naphtho[2,1-d][1,3]oxazol-2-amine is a polycyclic heterocyclic compound featuring a fused naphthalene-oxazole system. Notably, its derivative 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) has been identified as a potent and selective activator of the KCa3.1 calcium-activated potassium channel, demonstrating 40-fold selectivity over KCa2.3 channels . The compound’s synthesis often involves coupling naphthols with amines using TEMPO as an oxygen source, enabling efficient construction of the oxazole ring .

Properties

IUPAC Name

benzo[g][1,3]benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIUYAJFFXBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Lapachone with Thiourea in Basic Media

A novel method for synthesizing 2-amino-naphthoxazoles involves the condensation of β-lapachone with thiourea under basic conditions . The reaction proceeds via nucleophilic attack of deprotonated thiourea on the carbonyl groups of β-lapachone, followed by cyclodesulfurization. Key steps include:

  • Reaction Conditions : β-Lapachone (1 eq), thiourea (1 eq), NaOH (2 eq), ethanol/water (3:1), reflux for 4–6 hours.

  • Yield : 74% for the major isomer (6,6-dimethyl-5,6-dihydro-4H-benzo chromeno[6,5-d] oxazol-2-amine).

  • Mechanistic Insight : Deprotonation of thiourea enhances nucleophilicity, favoring attack at the C(6) carbonyl of β-lapachone. DFT calculations corroborate the regioselectivity due to lower energy intermediates for the major product .

Advantages :

  • Utilizes readily available starting materials.

  • Base-mediated conditions avoid toxic catalysts.

Limitations :

  • Competing isomer formation (e.g., 5,6-dihydro-4H-benzo[7, chromeno[5,6-d] oxazol-2-amine in 4% yield).

  • Requires chromatographic separation for purity.

Electrochemical Cyclodesulfurization of 3-Amino-2-Naphthol

Electrochemical synthesis offers an environmentally friendly route to naphthoxazole amines . This method employs 3-amino-2-naphthol and aryl isothiocyanates in a tandem cyclization reaction:

  • Optimized Conditions :

    • Substrate: 3-Amino-2-naphthol (1 eq), aryl isothiocyanate (1 eq).

    • Electrolyte: KI (0.5 M) in DMSO.

    • Electrodes: Graphite anode, platinum cathode.

    • Current: 20 mA, 2–4 hours.

  • Yield : 87% for tricyclic naphtho[2,3-d]oxazol-2-amines .

Key Observations :

  • Solvent choice critically impacts yield (DMSO > MeCN > DMF).

  • Iodine generated in situ facilitates thiourea intermediate cyclization.

Advantages :

  • Avoids stoichiometric oxidants.

  • Scalable for library synthesis (55 examples reported) .

Limitations :

  • Limited solubility of anthracene-derived substrates reduces yields (e.g., tetracyclic anthroxazoles: 45–52%).

Ag(I)-Mediated Cascade Oxazole-Benzannulation

Silver(I) catalysis enables the construction of naphtho[2,3-d]oxazoles from ortho-alkynylamidoarylketones :

  • Procedure :

    • Substrate: ortho-Alkynylamidoarylketone (1 eq).

    • Catalyst: AgOTf (10 mol%).

    • Solvent: DCE, 80°C, 12 hours.

  • Yield : 60–78% for naphtho[2,3-d]oxazol-2-amines .

Mechanism :

  • Ag(I) activates the alkyne for cyclization.

  • Benzannulation forms the naphthalene core.

  • Oxazole ring closure via intramolecular nucleophilic attack.

Advantages :

  • Broad substrate scope (27 examples).

  • Compatible with electron-withdrawing and donating groups.

Limitations :

  • Requires pre-functionalized alkynyl substrates.

  • High catalyst loading increases cost.

Condensation with Thiourea Derivatives Under Reflux

A traditional approach involves refluxing 1-amino-2-naphthol hydrochloride with thiourea derivatives (STBs) :

  • Protocol :

    • 1-Amino-2-naphthol hydrochloride (1.3 mmol), STB (1.3 mmol).

    • Solvent: Methanol (7 mL), reflux for 3.5–4 hours.

    • Workup: Recrystallization from MeOH/H₂O (3:1).

  • Yield : 71–74% .

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 11.45 (s, 1H, C₃-OH), 10.67 (s, 1H, C₁-OH), 8.85–7.91 (m, aromatic protons) .

  • Melting Point : 166–168°C.

Advantages :

  • Simple setup with minimal equipment.

  • High reproducibility.

Limitations :

  • Limited functional group tolerance.

  • Prolonged reflux degrades heat-sensitive substrates.

PCl₃-Mediated Cyclization of Carboxylic Acid Derivatives

An early method utilizes PCl₃ to cyclize 3-hydroxynaphthalene-2-carboxylic acid with 2-aminophenol :

  • Steps :

    • Coupling: 3-Hydroxynaphthalene-2-carboxylic acid + 2-aminophenol → Intermediate amide.

    • Cyclization: PCl₃ in chlorobenzene, 130–135°C, 6 hours.

  • Yield : 65–70% .

Applications :

  • Used to synthesize fluorescent probes with λ<sub>em</sub> = 368–404 nm .

Advantages :

  • Produces fused benzoxazole-naphthoxazole systems.

Limitations :

  • Harsh conditions (high temperature, corrosive PCl₃).

  • Low atom economy.

Comparative Analysis of Methods

Method Yield Range Conditions Key Advantages Limitations
β-Lapachone condensation74%Basic, refluxHigh regioselectivityIsomer separation required
Electrochemical45–87%KI/DMSO, 20 mAGreen chemistry, scalableSpecialized equipment
Ag(I) catalysis60–78%AgOTf, DCE, 80°CBroad substrate scopeCostly catalyst
Thiourea reflux71–74%MeOH refluxSimple setupLimited functional tolerance
PCl₃ cyclization65–70%PCl₃, 130°CSynthesizes fused systemsHarsh conditions

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-D][1,3]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO is commonly used as an oxidizing agent.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoxazole-related bioactive molecules and polyaryloxazole-related derivatives .

Scientific Research Applications

Naphtho[2,1-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[2,1-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. The compound’s bioactivity is often attributed to its ability to form stable complexes with biological macromolecules, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)

  • Structural Difference : Replaces the oxazole oxygen with sulfur, forming a thiazole ring.
  • Biological Activity : SKA-31 activates both KCa3.1 and KCa2.3 channels with similar potency, unlike SKA-121, which shows marked selectivity for KCa3.1 .
  • Synthesis : Typically involves multi-step reactions starting from naphthylamines and thioamide precursors, contrasting with the TEMPO-mediated oxazole synthesis .
Table 1: Key Properties of SKA-121 vs. SKA-31
Property SKA-121 (Oxazole) SKA-31 (Thiazole)
Molecular Formula C₁₂H₁₀N₂O C₁₁H₈N₂S
Molecular Weight 198.22 g/mol 208.26 g/mol
KCa3.1 EC₅₀ 0.32 µM 0.27 µM
KCa3.1/KCa2.3 Selectivity 40-fold 1-fold (Non-selective)
Key Reference

Selenium-Containing Analogs (Naphthoselenazoles)

  • Structural Difference : Substitution of oxygen with selenium, e.g., naphtho[2,1-d][1,3]selenazoles.
  • Synthesis : Achieved via iodine-catalyzed three-component reactions of naphthylamines, aldehydes, and selenium powder. Yields range from modest to high (e.g., 178: high; 179: modest) .

Thiophene-Fused Derivatives

  • Example : 2-(Thiophen-2-yl)naphtho[2,1-d][1,3]thiazole.
  • Reactivity : Electrophilic substitutions (e.g., nitration, bromination) occur exclusively at position 5 of the thiophene ring due to its electron-rich nature .
  • Applications : Useful in materials science for constructing conjugated systems with tailored optoelectronic properties.

Dihydro Derivatives (4,5-Dihydronaphthothiazoles)

  • Structural Feature : Partial saturation of the naphthalene ring, reducing planarity.
  • Example : 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine.
  • Molecular Weight : 202.28 g/mol (vs. 198.22 g/mol for SKA-121) .
  • Biological Implications : Reduced aromaticity may decrease membrane permeability but improve metabolic stability.

Naphtho[1,2-e][1,3]oxazines

  • Structural Difference : Incorporates a six-membered oxazine ring instead of a five-membered oxazole.
  • Synthesis : Generated via cyclization of hydrazones with triphosgene or pseudo-four-component reactions using β-naphthol, aldehydes, and urea .
  • Applications : Explored as intermediates in antioxidant and antibacterial agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Naphtho[2,1-D][1,3]oxazol-2-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Mannich reactions or condensation reactions . For example, condensation of naphthol derivatives with aldehydes and urea under solvent-free conditions yields high-purity products . Microwave-assisted synthesis can reduce reaction times and improve yields . Purity is optimized using column chromatography and confirmed via HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR (1H/13C) : Confirms proton and carbon environments, with aromatic protons appearing at δ 7.0–8.5 ppm and amine protons at δ 5.5–6.5 ppm .
  • FT-IR : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., m/z ~232 for C₁₂H₉N₂O) .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology : Use factorial design experiments to test variables like temperature, catalyst loading, and solvent ratios. For instance, microwave irradiation at 120°C for 30 minutes improves yield by 20% compared to conventional heating .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking predicts bioactivity. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites . Pair computational results with experimental validation (e.g., substituent effects on ring-opening reactions) .

Q. How can contradictory data on reaction yields between synthetic methods be resolved?

  • Methodology : Perform systematic reproducibility studies with controlled variables (e.g., reagent purity, moisture levels). For instance, discrepancies in Mannich reaction yields (60–85%) may arise from paraformaldehyde quality . Use design of experiments (DoE) to isolate critical factors .

Q. What advanced techniques evaluate the compound’s potential in medicinal chemistry?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or anticancer activity via MTT assays. Compare results to structurally similar oxadiazoles (e.g., IC₅₀ values for cancer cell lines) .
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and toxicity .

Q. How do electronic properties influence the compound’s applicability in materials science?

  • Methodology : Measure photoluminescence quantum yield and HOMO-LUMO gaps via UV-Vis/fluorescence spectroscopy. For example, substituents like methoxy groups red-shift emission spectra, making the compound suitable for OLEDs .

Data Analysis and Comparative Studies

Q. What statistical methods are recommended for analyzing pharmacological data across derivatives?

  • Methodology : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity. For example, electron-withdrawing groups enhance antibacterial potency in oxazole derivatives .

Q. How does this compound compare to analogous oxadiazoles in stability studies?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Oxazole derivatives generally show higher thermal stability than oxadiazoles due to aromatic ring rigidity .

Methodological Notes

  • Contradiction Resolution : Cross-validate synthetic protocols using reproducibility frameworks and open-access spectral databases (e.g., ChemSpider ID: 610277) .

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